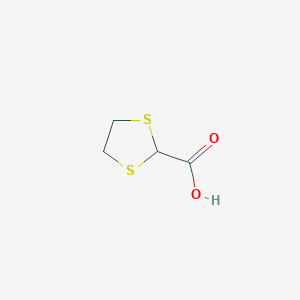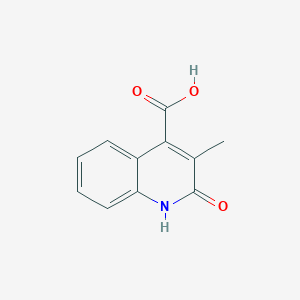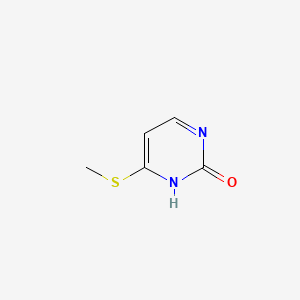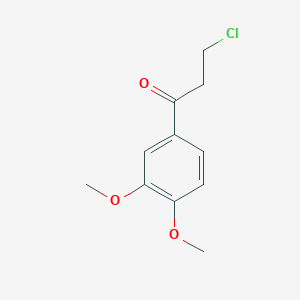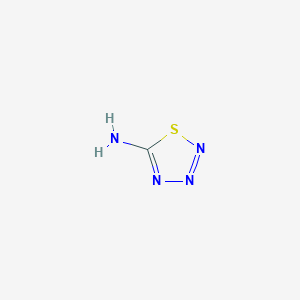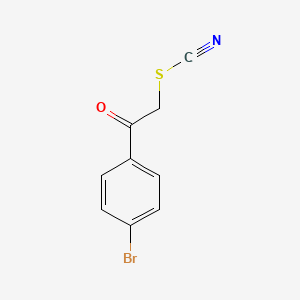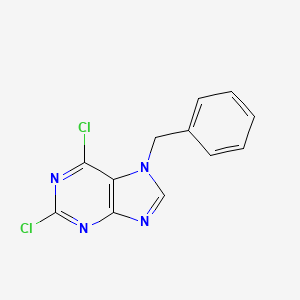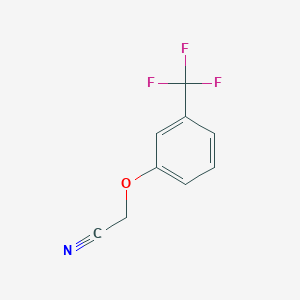
3-(Trifluoromethyl)phenoxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)phenoxyacetonitrile is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The trifluoromethyl group imparts unique physical and chemical properties to the molecules, such as increased lipophilicity and metabolic stability.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be achieved through several methods. One approach involves the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in different solvents, which can lead to the introduction of a hydroxy group at the para position or N-iodophenylation of N-arylamides, depending on the nature of the acyl and phenyl groups . Another method includes the preparation of trifluoroacetonitrile phenylimine from trifluoroacetaldehyde phenylhydrazone, which can further react with olefins and acetylenes to yield 3-trifluoromethylpyrazolines and pyrazoles . Additionally, the scalable Nenitzescu synthesis of related compounds, such as 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been reported, starting from 4-nitro-3-(trifluoromethyl)phenol .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be elucidated using various characterization techniques, including IR, UV-vis spectroscopy, and X-ray single-crystal determination. For instance, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been confirmed by these methods, and its molecular geometry has been compared using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set .
Chemical Reactions Analysis
Trifluoromethylated compounds can undergo a variety of chemical reactions. For example, trifluoroacetonitrile imines can add to enol ethers to form 3-trifluoromethylpyrazoles through a regioselective (3 + 2)-cycloaddition . Furthermore, the O-trifluoromethylation of phenols has been achieved by combining O-carboxydifluoromethylation and subsequent decarboxylative fluorination, allowing the synthesis of aryl trifluoromethyl ethers .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into aromatic compounds significantly alters their physical and chemical properties. These modifications can lead to increased lipophilicity, volatility, and chemical and metabolic stability, which are desirable traits in various applications. For example, a new europium(III) complex with trifluoromethylated ligands has been synthesized, displaying unique spectroscopic properties and potential application in OLED devices . The trifluoromethyl group's strong electron-withdrawing nature also affects the reactivity of these compounds, as seen in the regioselective formation of pyrazoles and the synthesis of aryl trifluoromethyl ethers .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Material Science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
- Summary of the Application : 3-(Trifluoromethyl)phenoxyacetonitrile is used in the synthesis of diaryl-substituted anthracene derivatives, which are used as host materials for blue OLEDs . These materials are crucial for the development of full-color displays, offering excellent brightness, fast response time, low turn-on voltage, wide viewing angle, and flexible light source .
- Methods of Application or Experimental Procedures : The compounds synthesized using 3-(Trifluoromethyl)phenoxyacetonitrile possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent (EL) emission maximum of the devices was exhibited at specific wavelengths depending on the compound used .
- Results or Outcomes : Among the compounds synthesized, the device based on one specific compound displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the other devices .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFDPFADQHEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175729 |
Source


|
| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenoxyacetonitrile | |
CAS RN |
2145-31-5 |
Source


|
| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

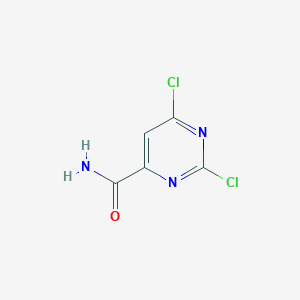

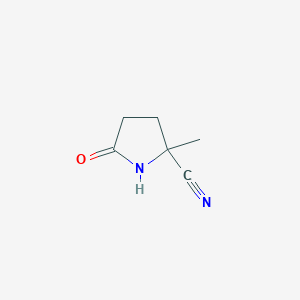
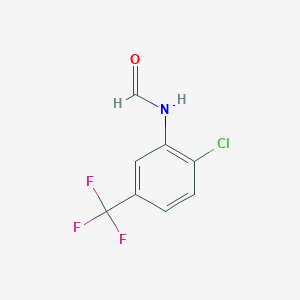
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
